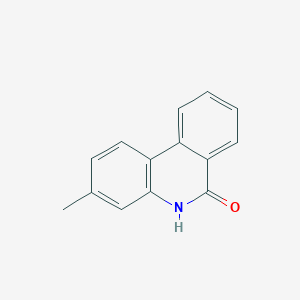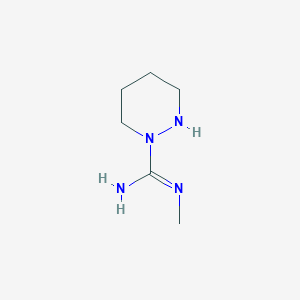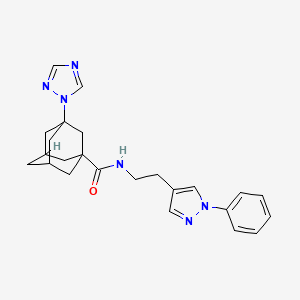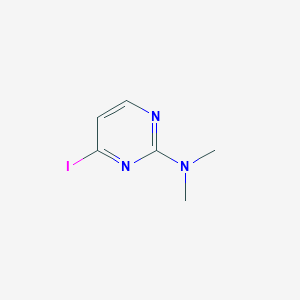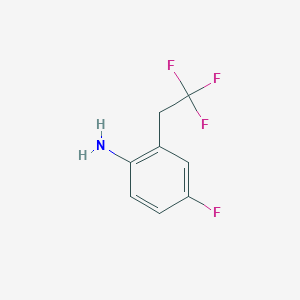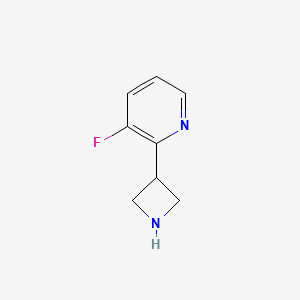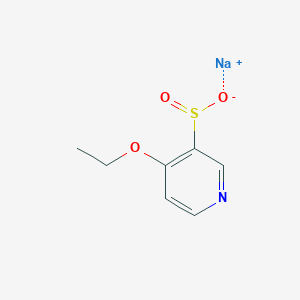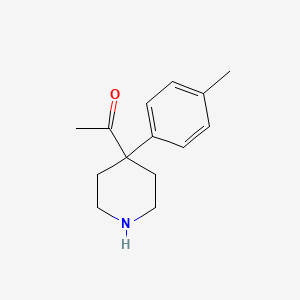
2-(3-Iodo-5-methylphenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Iodo-5-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8IN It is a derivative of acetonitrile, where the hydrogen atoms are replaced by a 3-iodo-5-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodo-5-methylphenyl)acetonitrile typically involves the iodination of 3-methylphenylacetonitrile. The process can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective iodination at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Iodo-5-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
Substitution: Formation of 2-(3-azido-5-methylphenyl)acetonitrile or 2-(3-cyano-5-methylphenyl)acetonitrile.
Oxidation: Formation of 2-(3-iodo-5-methylbenzaldehyde) or 2-(3-iodo-5-methylbenzoic acid).
Reduction: Formation of 2-(3-iodo-5-methylphenyl)ethylamine.
Wissenschaftliche Forschungsanwendungen
2-(3-Iodo-5-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Iodo-5-methylphenyl)acetonitrile depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, which can influence the binding affinity to receptors or enzymes. The nitrile group can act as a hydrogen bond acceptor, further modulating the compound’s biological activity. The overall effect is determined by the specific molecular pathways involved in the target system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Iodo-2-methylphenyl)acetonitrile
- 2-(3-Bromo-5-methylphenyl)acetonitrile
- 2-(3-Chloro-5-methylphenyl)acetonitrile
Uniqueness
2-(3-Iodo-5-methylphenyl)acetonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its bromine or chlorine analogs. The methyl group also contributes to its specific steric and electronic characteristics, making it a valuable compound for targeted research applications.
Eigenschaften
Molekularformel |
C9H8IN |
|---|---|
Molekulargewicht |
257.07 g/mol |
IUPAC-Name |
2-(3-iodo-5-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H8IN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2H2,1H3 |
InChI-Schlüssel |
PURRJAFKTHEGMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)I)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
